molecular formula C18H24N2O5 B1671235 Enalaprilato CAS No. 76420-72-9

Enalaprilato

Número de catálogo: B1671235
Número CAS: 76420-72-9
Peso molecular: 348.4 g/mol
Clave InChI: LZFZMUMEGBBDTC-QEJZJMRPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Enalaprilato es el metabolito activo del enalapril, un inhibidor de la enzima convertidora de angiotensina (ECA) ampliamente utilizado. Es el primer inhibidor de la ECA que contiene dicarboxilato desarrollado para superar las limitaciones de captopril, otro inhibidor de la ECA. El this compound se utiliza principalmente en el manejo de la hipertensión y la insuficiencia cardíaca cuando la terapia oral no es práctica .

Aplicaciones Científicas De Investigación

El enalaprilato tiene varias aplicaciones de investigación científica:

    Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la ECA y los efectos de los inhibidores que contienen dicarboxilato.

    Biología: Se investiga por sus efectos en diversas vías biológicas, incluido el sistema renina-angiotensina-aldosterona.

    Medicina: Se utiliza ampliamente en el tratamiento de la hipertensión y la insuficiencia cardíaca. También se estudia por sus posibles beneficios en la nefropatía diabética y otras afecciones cardiovasculares.

    Industria: Se utiliza en el desarrollo de nuevos inhibidores de la ECA y productos farmacéuticos relacionados

Mecanismo De Acción

El enalaprilato ejerce sus efectos inhibiendo la enzima convertidora de angiotensina (ECA), lo que impide la conversión de angiotensina I a angiotensina II. La angiotensina II es un potente vasoconstrictor que aumenta la presión arterial y promueve la reabsorción de sodio en los riñones. Al inhibir la ECA, el this compound reduce los niveles de angiotensina II, lo que lleva a la vasodilatación, la disminución de la presión arterial y la reducción del volumen de fluido sanguíneo .

Compuestos Similares:

    Captopril: El primer inhibidor de la ECA, que contiene un grupo tiol en lugar de un grupo ácido carboxílico.

    Lisinopril: Otro inhibidor de la ECA con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

    Ramipril: Un inhibidor de la ECA con una mayor duración de acción en comparación con el this compound.

Singularidad del this compound: El this compound es único debido a su estructura dicarboxilato, que proporciona una característica de ionización diferente en comparación con el captopril. Esta diferencia estructural da como resultado que el this compound solo sea adecuado para la administración intravenosa, a diferencia de otros inhibidores de la ECA que se pueden administrar por vía oral .

Safety and Hazards

Enalaprilat is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Enalaprilat functions as an ACE inhibitor, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting ACE, enalaprilat reduces levels of angiotensin II, leading to decreased vasoconstriction and lower blood pressure . Enalaprilat interacts with the ACE enzyme, binding to its active site and inhibiting its activity . This interaction is crucial for its antihypertensive effects.

Cellular Effects

Enalaprilat influences various cellular processes, primarily through its inhibition of ACE . By reducing angiotensin II levels, enalaprilat decreases vasoconstriction and sodium reabsorption in the proximal tubule of the kidney . This results in reduced blood pressure and blood fluid volume . Additionally, enalaprilat may impact cell signaling pathways related to blood pressure regulation and fluid balance .

Molecular Mechanism

At the molecular level, enalaprilat exerts its effects by binding to the active site of the ACE enzyme, inhibiting its activity . This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . Enalaprilat’s binding to ACE is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of enalaprilat are dose-related, with the duration of action in most patients being approximately six hours for the recommended dose . The abrupt withdrawal of enalaprilat has not been associated with a rapid increase in blood pressure . Enalaprilat’s stability and degradation over time are important factors in its efficacy and safety in clinical use .

Dosage Effects in Animal Models

In animal models, the effects of enalaprilat vary with different dosages . Higher doses of enalaprilat have been associated with increased efficacy in reducing blood pressure, but also with potential adverse effects . Toxicity studies in mice and rats have shown that single oral doses above certain thresholds can be lethal . These findings highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Enalaprilat is the active metabolite of enalapril, which is hydrolyzed in vivo to enalaprilat by various esterases . Both enalapril and enalaprilat undergo renal excretion without further metabolism . The functional half-life for the accumulation of enalaprilat is approximately 11 hours . This metabolic pathway is crucial for understanding the pharmacokinetics of enalaprilat.

Transport and Distribution

Enalaprilat is poorly absorbed following oral administration and is therefore only available as an intravenous injection . It is approximately 50% bound to plasma proteins . The volume of distribution and protein binding characteristics of enalaprilat are important for its pharmacokinetic profile .

Subcellular Localization

Enalaprilat’s subcellular localization is primarily related to its interaction with the ACE enzyme, which is found on the surface of endothelial cells . The localization of enalaprilat to these sites is essential for its inhibitory effects on ACE and subsequent reduction in angiotensin II levels . This targeting is crucial for its therapeutic efficacy.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El enalaprilato se sintetiza a partir del enalapril, que es un profármaco. La síntesis implica la hidrólisis del enalapril a this compound por diversas esterasas en el cuerpo. La preparación del propio enalapril implica la condensación de L-alanina con L-prolina, seguida de la esterificación con etanol para formar enalapril .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis de enalapril, seguida de su hidrólisis. El proceso incluye la mezcla de maleato de enalapril con un vehículo, un compuesto de sodio alcalino y agua, seguida del secado de la masa húmeda y el procesamiento adicional en tabletas .

3. Análisis de las Reacciones Químicas

Tipos de reacciones: El this compound experimenta diversas reacciones químicas, incluida la hidrólisis, la oxidación y la reducción.

Reactivos y condiciones comunes:

    Hidrólisis: El enalapril se hidroliza a this compound por las esterasas en el cuerpo.

    Oxidación y reducción: El this compound puede sufrir reacciones de oxidación y reducción en condiciones específicas, aunque estas son menos comunes en su uso farmacológico.

Principales productos formados: El principal producto formado a partir de la hidrólisis del enalapril es el this compound. Otros productos menores pueden incluir varios metabolitos formados a través de reacciones de oxidación y reducción .

Análisis De Reacciones Químicas

Types of Reactions: Enalaprilat undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: Enalapril is hydrolyzed to enalaprilat by esterases in the body.

    Oxidation and Reduction: Enalaprilat can undergo oxidation and reduction reactions under specific conditions, although these are less common in its pharmacological use.

Major Products Formed: The primary product formed from the hydrolysis of enalapril is enalaprilat. Other minor products may include various metabolites formed through oxidation and reduction reactions .

Comparación Con Compuestos Similares

    Captopril: The first ACE inhibitor, containing a thiol group instead of a carboxylic acid group.

    Lisinopril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Ramipril: An ACE inhibitor with a longer duration of action compared to enalaprilat.

Uniqueness of Enalaprilat: Enalaprilat is unique due to its dicarboxylate structure, which provides a different ionization characteristic compared to captopril. This structural difference results in enalaprilat being suitable only for intravenous administration, unlike other ACE inhibitors that can be administered orally .

Propiedades

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFZMUMEGBBDTC-QEJZJMRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84680-54-6 (Parent)
Record name Enalaprilat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048975
Record name Enalapril acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enalaprilat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Enalaprilat is the active metabolite of the orally available pro-drug, enalapril. Used in the treatment of hypertension, enalapril is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II. As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein results in reduced blood pressure and blood fluid volume
Record name Enalaprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09477
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

76420-72-9, 84680-54-6
Record name Enalaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76420-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enalaprilat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enalaprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09477
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enalaprilat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Enalapril acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Enalaprilat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENALAPRILAT ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q508Q118JM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enalaprilat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 - 151 °C
Record name Enalaprilat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Name
[BH3-]C#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enalaprilat
Reactant of Route 2
Reactant of Route 2
Enalaprilat
Reactant of Route 3
Enalaprilat
Reactant of Route 4
Enalaprilat
Reactant of Route 5
Enalaprilat
Reactant of Route 6
Enalaprilat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.